2-Hydroxy-4-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-4-methoxybenzaldehyde can be approached through various methods. Research highlights the importance of selecting appropriate synthesis methods that are practical and promising for industrial application. For example, the synthesis of vanillin (a closely related compound) and its derivatives, including methods that may be applicable to 2-Hydroxy-4-methoxybenzaldehyde, has been reviewed, suggesting a range of synthetic strategies that could be optimized for this compound as well (Tan Ju & Liao Xin, 2003).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-methoxybenzaldehyde plays a critical role in its chemical reactivity and biological activity. The structure facilitates various chemical transformations, making it a versatile intermediate for the synthesis of numerous heterocycles. Its structural analysis can reveal insights into its reactivity patterns and the influence of its functional groups on its chemical properties (Rima Laroum et al., 2019).
Chemical Reactions and Properties
2-Hydroxy-4-methoxybenzaldehyde undergoes several chemical reactions, leveraging its aldehyde group and the electron-donating methoxy group. These reactions are pivotal for its use in synthesizing more complex molecules. Studies on lignin oxidation into aromatic aldehydes provide insights into the catalytic processes that could be relevant for modifying or deriving new compounds from 2-Hydroxy-4-methoxybenzaldehyde (V. Tarabanko & N. Tarabanko, 2017).
Physical Properties Analysis
The physical properties of 2-Hydroxy-4-methoxybenzaldehyde, including its melting point, boiling point, solubility, and stability, are crucial for its handling and application in various industries. While specific studies on these properties were not identified, the general understanding of similar aromatic aldehydes suggests that its physical characteristics support its role in flavoring, fragrance, and as an intermediate in organic synthesis.
Chemical Properties Analysis
The chemical properties of 2-Hydroxy-4-methoxybenzaldehyde, such as its reactivity with other chemicals, its potential for forming derivatives, and its behavior under various conditions, underscore its utility in chemical synthesis and industrial applications. Its antioxidant properties, as well as its role as a precursor for the synthesis of other valuable compounds, are areas of interest for further research and development (Neelima Rathi et al., 2017).
Scientific research applications
Antimicrobial and Antiaflatoxigenic Properties
2-Hydroxy-4-methoxybenzaldehyde (HMBA) demonstrates notable antimicrobial and antiaflatoxigenic properties. In a study, HMBA, derived from dietary sources such as Decalepis hamiltonii and Hemidesmus indicus, showed significant activity against Aspergillus flavus, reducing aflatoxin B1 production substantially (Harohally et al., 2017).
Analytical Chemistry Applications
HMBA has been utilized in analytical chemistry, particularly in chromatography. A reverse-phase HPLC method validated for the simultaneous determination of HMBA and 2-hydroxy-4-methoxybenzoic acid in Hemidesmus indicus root extracts demonstrates its importance in precise compound analysis (Sircar et al., 2007).
Taste Modifying Properties
HMBA has been identified as a taste-modifying compound. It is responsible for the sweet aromatic fragrance and taste-modifying characteristics of Mondia whytei root-bark (Mukonyi & Ndiege, 2001).
Larvicidal Activity
Studies have shown that HMBA exhibits larvicidal activity against Anopheles gambiae larvae, highlighting its potential use in mosquito control (Mahanga et al., 2005).
Solid Phase Organic Synthesis
In the realm of organic chemistry, HMBA and its derivatives have been investigated for their role as linkers in solid-phase organic synthesis, underscoring their versatility in synthetic applications (Swayze, 1997).
Antifungal Properties
HMBA isolated from Decalepis hamiltonii demonstrates significant antifungal activity against several seed-borne fungal pathogens, offering an eco-friendly approach to managing seed-borne diseases (Mohana et al., 2009).
Spectroscopic Studies
Spectroscopic studies of HMBA have been conducted to understand its molecular structure and properties better. These studies include investigations of its absorption, fluorescence, and inclusion complex with beta-cyclodextrin (Rajendiran & Balasubramanian, 2008).
Enzymatic Polymerization
HMBA has been subject to in vitro enzymatic polymerization studies, revealing self-organization in the formation of spatial periodic structures (Karmanov & Monakov, 1994).
properties
IUPAC Name |
2-hydroxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUODJNEIXSNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060970 | |
Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellow to beige crystal | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble, Soluble (in ethanol) | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.231 | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Hydroxy-4-methoxybenzaldehyde | |
CAS RN |
673-22-3 | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-methoxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxysalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N395P88LW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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